N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Description
N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with a benzylcarbamoyl group attached to a phenyl ring, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-14-13-22(20-11-4-5-12-21(20)23)25(30)27-19-10-6-9-18(15-19)24(29)26-16-17-7-2-1-3-8-17/h1-12,15,22H,13-14,16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJGFXLLPULSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and benzylcarbamoyl-substituted molecules. Examples include:
- N-[3-(benzylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
- N-Benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide
Uniqueness
What sets N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide apart is its unique combination of functional groups and structural features. This makes it particularly versatile for various chemical reactions and applications in different scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
